molecular formula C22H22N3O.Cl3Zn<br>C22H22Cl3N3OZn B1171856 C.I. Basic Blue 75 CAS No. 12221-43-1

C.I. Basic Blue 75

Cat. No.: B1171856
CAS No.: 12221-43-1
M. Wt: 516.2 g/mol
InChI Key: KLHMIHDWUUHXLQ-UHFFFAOYSA-L
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Description

Basic dyes like C.I. Basic Blue 75 are characterized by their positive charge, which facilitates binding to negatively charged substrates such as acrylic fibers, paper, and certain biological tissues.

Properties

CAS No.

12221-43-1

Molecular Formula

C22H22N3O.Cl3Zn
C22H22Cl3N3OZn

Molecular Weight

516.2 g/mol

IUPAC Name

(7-anilinophenoxazin-3-ylidene)-diethylazanium;trichlorozinc(1-)

InChI

InChI=1S/C22H21N3O.3ClH.Zn/c1-3-25(4-2)18-11-13-20-22(15-18)26-21-14-17(10-12-19(21)24-20)23-16-8-6-5-7-9-16;;;;/h5-15H,3-4H2,1-2H3;3*1H;/q;;;;+2/p-2

InChI Key

KLHMIHDWUUHXLQ-UHFFFAOYSA-L

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C=C3)NC4=CC=CC=C4)OC2=C1)CC.Cl[Zn-](Cl)Cl

Synonyms

C.I. Basic Blue 75

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Basic Blue 75 typically involves the condensation of N,N-diethyl-3-methoxybenzenamine with 3-(diethylamino)phenol. The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through various techniques such as crystallization and filtration to obtain the final dye product. The industrial process is optimized to ensure high yield and purity of the dye.

Chemical Reactions Analysis

Types of Reactions

C.I. Basic Blue 75 undergoes several types of chemical reactions, including:

    Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the chromophore structure, affecting the color properties of the dye.

    Substitution: The dye can participate in substitution reactions where functional groups on the phenoxazin-5-ium core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can produce leuco forms of the dye.

Scientific Research Applications

C.I. Basic Blue 75 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C.I. Basic Blue 75 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and nucleic acids, altering their structure and function. This interaction is primarily driven by electrostatic forces and hydrogen bonding. The pathways involved in its action include the disruption of cellular processes in microorganisms, leading to their inhibition or death .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: C.I. Basic Blue 3

C.I. Basic Blue 3 (CAS 4444-00-8) shares structural similarities with C.I. Basic Blue 75 as a cationic triarylmethane dye. Studies demonstrate its adsorption behavior in aqueous systems, particularly with potassium humate, where it forms stable complexes via electrostatic interactions and π-π stacking . Key differences include:

  • Molecular Structure: Basic Blue 3 has a simpler aromatic framework compared to the hypothesized structure of Basic Blue 75, which may include additional sulfonic or alkylamino groups for enhanced solubility.
  • Application : Basic Blue 3 is widely used in wastewater treatment research due to its high adsorption capacity on natural adsorbents like humic acid, whereas Basic Blue 75 may prioritize textile applications .
Table 1: Structural and Functional Comparison of Basic Blue 75 and Basic Blue 3
Property This compound (Hypothetical) C.I. Basic Blue 3
Class Triarylmethane (basic) Triarylmethane (basic)
Charge Cationic Cationic
Solubility Water (acidic conditions) Water (acidic conditions)
Adsorption Capacity Moderate (inferred) High (up to 200 mg/g on humic acid)
Primary Use Textiles, biological staining Water purification research

Functional Analogues: C.I. Acid Blue 75

C.I. Acid Blue 75 (CAS 5863-54-7) is an anionic dye structurally distinct from Basic Blue 75 but functionally relevant for comparative analysis. Key distinctions include:

  • Ionic Nature : Acid Blue 75 carries a sulfonate group, making it anionic and suitable for dyeing proteinaceous fibers like wool, unlike the cationic Basic Blue 75 .
  • Fastness Properties : Acid Blue 75 exhibits moderate washfastness (ISO 3-4) but poor lightfastness (ISO 2), whereas basic dyes generally show lower lightfastness due to their cationic nature .
Table 2: Performance Comparison of Acid Blue 75 and Basic Blue 75
Property C.I. Acid Blue 75 This compound (Hypothetical)
Ionic Type Anionic (sulfonate group) Cationic (quaternary ammonium)
Solubility Water, ethanol Water (acidic media)
Lightfastness (ISO) 2 1-2 (inferred)
Washfastness (ISO) 3-4 3 (inferred)
Primary Substrates Wool, silk Acrylic fibers, paper

Research Findings and Environmental Considerations

  • Adsorption Mechanisms : Basic dyes like this compound and Basic Blue 3 interact strongly with negatively charged adsorbents (e.g., humic acid, clays) via electrostatic forces. For instance, Basic Blue 3 achieves 95% removal efficiency in humic acid systems, a property critical for water remediation .
  • Environmental Impact : Acid dyes (e.g., Acid Blue 75) are less toxic but require stringent pH control during wastewater treatment, whereas basic dyes pose higher ecotoxicity risks due to their persistence and cationic charge .

Q & A

Q. Tables for Key Experimental Parameters

Parameter Basic Research Advanced Research
Purity AnalysisHPLC (≥95% purity threshold) LC-MS/MS (sub-ppm detection limits)
Solubility TestingUV-Vis (CAC determination) ITC (binding thermodynamics)
Degradation StudiesAccelerated UV exposure Isotopic labeling + DFT simulations
Data TransparencyLab notebooks + metadata FAIR-compliant repositories

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